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For Immediate Release

BERLIN, Germany — November 10, 2025 — New research and compiled data consistently
demonstrate the superior antibacterial activity of finafloxacin in acidic environments, a key
characteristic that sets it apart from other fluoroquinolones. This unique property suggests a
significant therapeutic advantage in treating infections located in acidic body compartments,
such as the urinary tract, stomach, and sites of inflammation.

Finafloxacin, a novel 8-cyano-fluoroquinolone, exhibits a paradoxical increase in potency as
the pH drops, a stark contrast to the diminished activity observed with other fluoroquinolones
like ciprofloxacin, levofloxacin, and moxifloxacin in acidic conditions.[1][2] This enhanced
efficacy is attributed to its unique chemical structure, which leads to higher intracellular
accumulation and reduced efflux from bacterial cells at a low pH.[2][3]

Comparative Efficacy: A Data-Driven Overview

The superior performance of finafloxacin in acidic environments has been consistently
demonstrated across a range of clinically relevant pathogens. The following tables summarize
the Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the
increased potency of finafloxacin at acidic pH compared to neutral pH, and its superiority over
other fluoroquinolones.

Table 1: Comparative in vitro activity (MIC, mg/L) of Finafloxacin and other Fluoroquinolones
at Neutral vs. Acidic pH
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MIC MIC
MIC50 MIC90 MIC50 MIC90
. . No. of Range Range
Organi  Antibi (mg/L) (mglL) (mg/L) (mglL)
. Isolate (mglL) (mglL)
sm otic at pH at pH at pH at pH
s at pH at pH
7.2-74 7.2-7.4 5.8-6.2 5.8-6.2
7.2-7.4 5.8-6.2
Escheri Finaflox 0.03- 0.004-
) ) ] 100 0.06 0.12 0.008 0.015
chiacoli acin 0.25 0.03
Ciproflo
_ 100 0.015-1  0.03 0.25 0.06-8 0.25 2
xacin
Staphyl
ococcu Finaflox 0.06- 0.008-
. 100 0.12 0.25 0.015 0.03
S acin 0.5 0.06
aureus
Ciproflo
) 100 0.25-4 0.5 2 1-32 4 16
xacin
Pseudo
monas Finaflox
. . 50 0.25-4 1 2 0.06-1 0.25 0.5
aerugin  acin
osa
Ciproflo
) 50 0.25-8 1 4 1-32 8 16
xacin

Data compiled from multiple sources.[1][4]

Table 2: Efficacy against Helicobacter pylori at Neutral vs. Acidic pH
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Susceptibility

Antibiotic pH MIC50 (pg/mL)  MIC90 (ug/mL)  Rate (%) (MIC
<1 pg/mL)

Finafloxacin 7.0 >16 >16 0

5.0 0.25 1 37.5

Moxifloxacin 7.0 0.25 1 2.3

5.0 0.25 1 2.3

Levofloxacin 7.0 0.5 2 Not Reported

5.0 0.5 2 Not Reported

Based on a study with 128 clinical H. pylori strains.[5][6]

The Mechanism of Action at Low pH

The enhanced activity of finafloxacin in acidic environments is a result of its unique
physicochemical properties. As a zwitterionic molecule, its charge state is influenced by the
surrounding pH.[7]
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Caption: Finafloxacin's Mechanism of Action at Acidic pH.
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In an acidic extracellular environment, finafloxacin is predominantly uncharged, allowing for
rapid diffusion across the bacterial cell membrane. Once inside the more neutral cytoplasm of
the bacterium, it becomes charged, trapping it intracellularly and leading to accumulation.[2][3]
This higher intracellular concentration results in more potent inhibition of its targets, DNA
gyrase and topoisomerase |V, ultimately leading to bacterial cell death.[2][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of
finafloxacin's superiority in acidic infection models.

In Vitro Susceptibility Testing: Broth Microdilution
Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an
antimicrobial agent against a specific bacterium.
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Prepare cation-adjusted Mueller-Hinton broth at pH 7.2-7.4 and pH 5.8-6.2

i

Perform serial two-fold dilutions of Finafloxacin and comparator antibiotics in 96-well plates for each pH

i

Prepare standardized bacterial inoculum (e.g., 0.5 McFarland)

i

Inoculate each well with the bacterial suspension

i

Incubate plates at 35°C for 16-20 hours

i

Determine MIC as the lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC Determination via Broth Microdilution.
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e Preparation of Media: Cation-adjusted Mueller-Hinton broth is prepared at two different pH
levels: a standard neutral pH (7.2-7.4) and an acidic pH (5.8-6.2). The pH is adjusted using
appropriate buffers.

 Antibiotic Dilution: Serial two-fold dilutions of finafloxacin and comparator antibiotics (e.g.,
ciprofloxacin, levofloxacin) are prepared in 96-well microtiter plates for each pH condition.

e Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a
turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x
1078 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about
5 x 10”5 CFU/mL in each well.

 Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial
suspension.

e Incubation: The plates are incubated at 35 + 2°C for 16-20 hours in ambient air.

o MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.

In Vivo Murine Infection Model (Q Fever)

This model is utilized to assess the efficacy of finafloxacin in a living organism where infection
can create acidic microenvironments.[9][10]

Animal Model: A/J mice are commonly used for their susceptibility to Coxiella burnetii.
e Infection: Mice are challenged with an aerosolized dose of C. burnetii.

o Treatment: Treatment is initiated at a specified time point post-infection (e.g., 24 hours).
Groups of mice receive finafloxacin (e.g., 30 mg/kg, orally, once daily), a comparator
antibiotic (e.g., doxycycline or ciprofloxacin), or a placebo.[9][10]

e Monitoring: Mice are monitored daily for clinical signs of infection (e.g., weight loss, ruffled
fur, hunched posture).

o Endpoint Analysis: At predetermined time points, subsets of mice from each group are
euthanized. Spleens and lungs are aseptically removed for:
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o Bacterial Load Determination: Tissues are homogenized and plated on appropriate media
to determine the number of viable bacteria (CFU/g of tissue).

o Histopathological Analysis: Tissues are fixed, sectioned, and stained to assess the extent
of tissue damage and inflammation.

Conclusion

The presented data and experimental findings strongly support the conclusion that
finafloxacin's unique pH-dependent activity gives it a significant advantage over other
fluoroquinolones in acidic infection models. This makes finafloxacin a promising candidate for
the treatment of infections in acidic environments, potentially leading to improved clinical
outcomes. Further clinical trials are warranted to fully realize the therapeutic potential of this
novel antibiotic.[1]
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[https://www.benchchem.com/product/b1662518#validating-the-superiority-of-finafloxacin-in-
acidic-infection-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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